molecular formula C7H8N2O2 B3106762 5-Allylpyrimidine-4,6-diol CAS No. 16019-30-0

5-Allylpyrimidine-4,6-diol

Cat. No.: B3106762
CAS No.: 16019-30-0
M. Wt: 152.15 g/mol
InChI Key: QWYRCXSPNDGEAQ-UHFFFAOYSA-N
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Description

5-Allylpyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C7H8N2O2 It is characterized by the presence of an allyl group attached to the pyrimidine ring, which contains two hydroxyl groups at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allylpyrimidine-4,6-diol typically involves the reaction of pyrimidine derivatives with allylating agents. One common method includes the use of 4,6-dihydroxypyrimidine as a starting material, which undergoes allylation in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Allylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups.

Major Products Formed:

    Oxidation: Formation of 5-allyl-4,6-pyrimidinedione or 5-allyl-4,6-pyrimidinecarboxaldehyde.

    Reduction: Formation of 5-allyl-4,6-dihydroxydihydropyrimidine.

    Substitution: Formation of 5-allyl-4,6-dichloropyrimidine or 5-allyl-4,6-dibromopyrimidine.

Scientific Research Applications

5-Allylpyrimidine-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .

Comparison with Similar Compounds

  • 5-Allyl-2,4-dihydroxypyrimidine
  • 5-Allyl-4,6-dichloropyrimidine
  • 5-Allyl-2-amino-4,6-dihydroxypyrimidine

Comparison: 5-Allylpyrimidine-4,6-diol is unique due to the presence of hydroxyl groups at both the 4th and 6th positions, which can participate in hydrogen bonding and increase its solubility in water. This distinguishes it from similar compounds that may have different substituents or functional groups, affecting their reactivity and biological activity .

Properties

IUPAC Name

4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4H,1,3H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRCXSPNDGEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=CNC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Allyl-malonic acid diethyl ester (Preparation 205, 100 g, 0.5 mol) was added dropwise to a mixture of sodium methoxide (27 g, 0.5 mol) in ethanol (1 L) at 0-5° C. and the mixture was stirred at this temperature for 10 min. Formamidine acetate (51.9 g, 0.5 mol) was added and the mixture was stirred at room temperature overnight. The solvent was removed in vacuo, and aqueous hydrochloric acid (36.5%) and water were added to adjust the pH to approximately 3 at 0-20° C. The resulting mixture was filtered to afford the title compound as a colorless solid in 57% yield, 87.12 g.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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